4-Bromothiazole-2-carbonyl chloride
Description
Properties
Molecular Formula |
C4HBrClNOS |
|---|---|
Molecular Weight |
226.48 g/mol |
IUPAC Name |
4-bromo-1,3-thiazole-2-carbonyl chloride |
InChI |
InChI=1S/C4HBrClNOS/c5-2-1-9-4(7-2)3(6)8/h1H |
InChI Key |
CVCNONPEQYJHGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)C(=O)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromothiazole 2 Carbonyl Chloride
Retrosynthetic Analysis and Key Precursors
A retrosynthetic approach to 4-bromothiazole-2-carbonyl chloride logically disconnects the acyl chloride to its parent carboxylic acid. amazonaws.com This identifies 4-bromothiazole-2-carboxylic acid as the principal key precursor. Further disconnection of this intermediate suggests several synthetic routes originating from either a pre-functionalized thiazole (B1198619) core or by building the heterocycle with the required substituents in place.
The primary precursor, 4-bromothiazole-2-carboxylic acid, is a bifunctional molecule whose synthesis requires careful control of regiochemistry. The two main strategies involve either introducing the C4-bromo and C2-carboxyl groups onto a thiazole scaffold or starting with a compound already possessing one or both of these features in some form. Key starting materials in these syntheses often include 2,4-dibromothiazole (B130268) or thiazole esters. thieme-connect.comchemicalbook.com
Synthesis of 4-Bromothiazole-2-carboxylic Acid Derivatives
The formation of 4-bromothiazole-2-carboxylic acid and its ester derivatives is a critical stage, governed by several distinct chemical strategies.
Carbonylation reactions introduce a carbonyl group into the thiazole ring, a fundamental step in forming the target carboxylic acid or its ester precursor. numberanalytics.commdpi.com
Palladium-catalyzed carbonylation represents a powerful method for converting aryl halides, including bromothiazoles, into carboxylic acid derivatives. nih.govliv.ac.uk This process typically involves the reaction of a bromothiazole with carbon monoxide (CO) in the presence of a palladium catalyst and a suitable nucleophile, such as an alcohol, to yield an ester. While direct carbonylation to form the carboxylic acid is possible, the ester route is common. For instance, the formylation of aryl bromides using syngas (a mixture of CO and H₂) highlights the utility of palladium catalysis in C-C bond formation involving a carbonyl group. nih.gov
The conversion of a thiazole carboxylic acid ester to the corresponding carboxylic acid is a standard and efficient hydrolysis reaction. libretexts.org This transformation can be achieved under either acidic or basic conditions. thesciencehive.co.ukyoutube.com For example, ethyl 4-bromothiazole-2-carboxylate can be hydrolyzed to 4-bromothiazole-2-carboxylic acid. chemicalbook.com Basic hydrolysis, often termed saponification, uses an alkali like sodium hydroxide, initially forming the carboxylate salt, which is subsequently acidified to yield the final carboxylic acid. youtube.com
Table 1: Representative Conditions for Ester Hydrolysis
| Starting Ester | Reagents | Conditions | Product | Reference |
| Ethyl 4-bromothiazole-2-carboxylate | NaOH, H₂O, then HCl | Stirring, acidification to pH 4-5 | 4-Bromothiazole-2-carboxylic acid | chemicalbook.com |
| General Ester | Dilute H₂SO₄ or HCl, H₂O | Heat under reflux | Carboxylic Acid + Alcohol | thesciencehive.co.uk |
| General Ester | Dilute NaOH, H₂O | Heat under reflux, then acidify | Carboxylate Salt -> Carboxylic Acid | thesciencehive.co.ukyoutube.com |
Achieving the correct substitution pattern on the thiazole ring requires precise control over bromination. The inherent reactivity of the thiazole protons is generally H2 > H5 >> H4, making direct bromination at the C4 position challenging. lookchem.com Therefore, indirect strategies are often employed.
A highly effective method starts with 2,4-dibromothiazole. thieme-connect.comtum.de The bromine atom at the C2 position is more reactive towards both nucleophilic substitution and metal-halogen exchange due to the higher acidity and electron deficiency of this position. lookchem.comtum.de Consequently, the C2-bromo group can be selectively replaced or functionalized, leaving the C4-bromo group intact. For example, regioselective cross-coupling reactions, such as Negishi or Stille couplings, occur preferentially at the C2 position of 2,4-dibromothiazole, yielding 2-substituted-4-bromothiazoles. thieme-connect.comnih.govresearchgate.net Another approach involves the bromination of a pre-existing thiazole derivative, such as 2-aminothiazole-4-carboxylic acid, using a brominating agent like N-bromosuccinimide (NBS) to introduce a bromine atom at the C5 position. chemicalbook.com
Table 2: Examples of Regioselective Reactions on Thiazoles
| Starting Material | Reagents | Key Outcome | Product Class | Reference |
| 2,4-Dibromothiazole | Alkyl/Aryl Zinc Halides, Pd(0) catalyst | Selective coupling at C2 | 2-Substituted-4-bromothiazoles | nih.gov |
| 2-Aminothiazole-4-carboxylic acid | N-Bromosuccinimide (NBS), DMF | Bromination at C5 | 2-Amino-5-bromothiazole-4-carboxylic acid | chemicalbook.com |
| Thiazole | Lithiation then CBr₄ | Bromination via lithiation at C2 | 2-Bromothiazole derivative | researchgate.net |
A robust and widely used strategy for synthesizing 4-bromothiazole-2-carboxylic acid involves a metal-halogen exchange reaction followed by carboxylation. wikipedia.orgethz.ch This method typically begins with 2,4-dibromothiazole.
The process is initiated by reacting 2,4-dibromothiazole with an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride) at low temperatures. chemicalbook.comnih.govtcnj.edu Due to the greater reactivity of the C2 position, a selective bromine-metal exchange occurs, generating a highly nucleophilic organometallic intermediate (a 4-bromo-2-lithiothiazole or its magnesium equivalent). This intermediate is then quenched with an electrophile. For the synthesis of the carboxylic acid, the electrophile is carbon dioxide (CO₂), often from a solid source (dry ice) or bubbled through the solution. google.com A final acidic workup protonates the resulting carboxylate salt to afford the desired 4-bromothiazole-2-carboxylic acid. google.comchemicalbook.com This method has been shown to produce ethyl 4-bromothiazole-2-carboxylate in 56% yield when using isopropylmagnesium chloride for the exchange followed by quenching with ethyl cyanoformate. chemicalbook.com
Table 3: Synthesis via Metal-Halogen Exchange and Carbonation/Carboxylation
| Starting Material | Reagent 1 | Reagent 2 (Electrophile) | Conditions | Product | Yield | Reference |
| 2,4-Dibromothiazole | iPrMgCl in THF | Ethyl cyanoformate | 0°C to room temp. | Ethyl 4-bromothiazole-2-carboxylate | 56% | chemicalbook.com |
| 2-Bromothiazole | n-Butyl Lithium | CO₂ (gas) | -60°C to -75°C | Thiazole-2-lithium formate (B1220265) | 70-73% | google.com |
| Bromoaryl β-lactam | n-Butyllithium in THF | H₂O, CH₃I, or Benzaldehyde | -100°C | Des-bromo or elaborated products | Moderate to Low | tcnj.edu |
Carbonylation Approaches to Thiazole Carboxylic Acids
Conversion of 4-Bromothiazole-2-carboxylic Acid to the Acyl Chloride
The conversion of a carboxylic acid to a more reactive acyl chloride is a fundamental transformation in organic synthesis. For 4-Bromothiazole-2-carboxylic acid, this is typically achieved through the use of specific chlorinating agents.
The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a widely employed and effective method for the preparation of acyl chlorides. masterorganicchemistry.comlibretexts.orgchemistrysteps.com This process is driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which shifts the reaction equilibrium towards the product. masterorganicchemistry.comyoutube.com The general mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and subsequent nucleophilic attack by the chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of the gaseous byproducts. masterorganicchemistry.comlibretexts.orgchemistrysteps.com
A patent for an industrialized process describes a related synthesis where thiazole-2-lithium formate is reacted with thionyl chloride in dichloromethane (B109758) at reflux (44–46 °C) to produce thiazole-2-formyl chloride. google.com While the starting material differs, this demonstrates the utility of thionyl chloride for creating the acyl chloride functionality on a thiazole ring.
Table 1: Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides
| Reagent | Formula | Byproducts | Phase of Byproducts |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gas |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Gas |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Liquid, Gas |
The synthesis of thiazole-2-carbonyl chlorides is not without its challenges. The thiazole ring, being an electron-rich heteroaromatic system, can be susceptible to side reactions under the harsh conditions sometimes required for acyl chloride formation. One potential side reaction when using reagents like thionyl chloride is the unwanted chlorination of the heterocyclic ring itself, particularly if there are activating groups present or if the reaction is carried out at elevated temperatures for extended periods. chemicalforums.com
Exploration of Alternative Synthetic Pathways
Beyond the direct chlorination of the carboxylic acid, other modern synthetic methods offer potential routes to this compound, often providing advantages in terms of substrate scope and reaction conditions.
Palladium-Catalyzed Carbonylation and Subsequent Halogenation
Palladium-catalyzed carbonylation reactions are powerful tools for the introduction of a carbonyl group into a molecule. nih.gov A plausible, though not explicitly documented, route to this compound could involve the carbonylation of a suitable precursor like 2,4-dibromothiazole. In such a reaction, one of the bromine atoms would selectively react with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile.
For instance, palladium-catalyzed double carbonylation of o-dibromobenzenes has been successfully used to synthesize N-substituted phthalimides. researchgate.net This suggests that selective carbonylation of a di-halogenated heterocycle is feasible. A regioselective palladium(0)-catalyzed cross-coupling of 2,4-dibromothiazole has also been demonstrated, indicating that the two bromine atoms have different reactivities, which could be exploited in a selective carbonylation reaction. Following the introduction of a carbonyl group (e.g., as an ester or amide), subsequent conversion to the acyl chloride would be necessary. This two-step approach, while longer, could offer a viable alternative if the direct chlorination of the carboxylic acid proves problematic.
Multicomponent Reactions Incorporating Thiazole and Carbonyl Chloride Moieties
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient approach to complex molecules. While no MCRs that directly yield this compound have been reported, it is conceivable that a novel MCR could be designed for this purpose. Such a reaction would need to bring together a bromide source, a component to form the thiazole ring, and a synthon for the carbonyl chloride group.
More practically, MCRs are widely used to synthesize a variety of substituted thiazoles. researchgate.net It is plausible that a multicomponent reaction could be employed to construct a 4-bromothiazole (B1332970) derivative with a functional group at the 2-position that is readily convertible to a carbonyl chloride. For example, a one-pot synthesis of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, followed by reaction with thiosemicarbazide, demonstrates the power of one-pot sequences in building complex thiazole-containing molecules. This highlights the potential for developing a streamlined, multicomponent approach to precursors of this compound.
Reactivity and Mechanistic Studies of 4 Bromothiazole 2 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Moiety
The carbonyl chloride group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This reactivity is attributed to the strong electron-withdrawing nature of both the chlorine atom and the adjacent thiazole (B1198619) ring, which polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack. The general mechanism for these reactions involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to yield the substituted product. libretexts.org
Amidation and Esterification Processes
The reaction of 4-Bromothiazole-2-carbonyl chloride with amines or alcohols provides a direct route to the corresponding amides and esters, respectively. These transformations are fundamental in the synthesis of a wide array of more complex molecules.
Amidation: The reaction with primary or secondary amines leads to the formation of N-substituted 4-bromothiazole-2-carboxamides. These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride gas that is liberated during the reaction. taylorandfrancis.com The base also serves to deprotonate the amine, increasing its nucleophilicity. In some instances, direct acylation of aminothiazoles can lead to low yields and mixtures of products. nih.gov However, using N-Boc protected 2-amino-4-halothiazoles can lead to cleaner reactions and good yields of the desired amide products. nih.gov For example, the reaction of 2-amino-4-bromothiazole (B130272) with O-acetylsalicyloyl chloride in the presence of triethylamine in tetrahydrofuran (B95107) (THF) has been reported to yield the corresponding amide. nih.gov
Esterification: Similarly, the reaction with alcohols or phenols in the presence of a base results in the formation of 4-bromothiazole-2-carboxylates. For instance, the reaction of 4-bromobenzoyl chloride with 2-propanol yields isopropyl benzoate. libretexts.org While specific examples for this compound are not detailed in the provided results, the general reactivity of acyl chlorides suggests this is a feasible and straightforward transformation.
Table 1: Examples of Amidation and Esterification Reactions
| Acyl Chloride | Nucleophile | Base | Solvent | Product | Yield | Reference |
| 2-amino-4-bromothiazole derived acyl chloride | O-acetylsalicyloyl chloride | Triethylamine | THF | 2-((4-Bromothiazol-2-yl)carbamoyl)phenyl acetate (B1210297) | Complex reaction, low yield of mixed products | nih.gov |
| Benzoyl chloride derivatives | Amines | Pyridine | - | N-(5-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-1,3,4-tiadiazole-2-yl)benzamide derivatives | 65-84% | taylorandfrancis.com |
| Benzoyl chloride | 2-Propanol | - | - | Isopropyl benzoate | - | libretexts.org |
Hydrolytic Transformations
In the presence of water, this compound undergoes hydrolysis to form the corresponding 4-bromothiazole-2-carboxylic acid. aobchem.com This reaction proceeds through the same nucleophilic acyl substitution mechanism, with water acting as the nucleophile. masterorganicchemistry.com The initial attack of water on the carbonyl carbon forms a tetrahedral intermediate, which then eliminates a chloride ion. Subsequent deprotonation of the resulting oxonium ion by a water molecule or another base yields the carboxylic acid and hydrochloric acid. This transformation is often a competing reaction when performing amidations or esterifications in the presence of moisture.
Formation of Other Carbonyl Derivatives
The high reactivity of the acyl chloride allows for its conversion into a variety of other carbonyl compounds. For example, reaction with a carboxylate salt would yield an acid anhydride. While specific examples with this compound are not prevalent in the provided search results, the general principles of nucleophilic acyl substitution suggest these transformations are highly probable. masterorganicchemistry.com
Cross-Coupling Reactions at the 4-Bromo Position of the Thiazole Ring
The bromine atom at the 4-position of the thiazole ring provides a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds, allowing for the introduction of a wide range of substituents onto the thiazole core.
Suzuki-Miyaura Cross-Coupling Reactions for C(sp2)-C(sp2) Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C(sp2)-C(sp2) bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. youtube.comnih.gov In the context of 4-bromothiazole (B1332970) derivatives, this reaction allows for the introduction of aryl or vinyl groups at the 4-position. For instance, the Suzuki-Miyaura coupling of 4-bromo-2,4'-bithiazoles with various halides has been successfully demonstrated. rsc.org The reaction typically employs a palladium(0) catalyst, which is often generated in situ, and a base such as sodium carbonate or potassium carbonate. nih.govmdpi.com The reaction of acyl chlorides with arylboronic acids in the presence of a palladium catalyst can also lead to the formation of aromatic ketones. nih.gov
Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions
Negishi Cross-Coupling for Alkyl and Aryl Substitutions
The Negishi cross-coupling reaction provides another powerful method for forming carbon-carbon bonds, this time by coupling an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp3, sp2, and sp hybridized carbon atoms. wikipedia.org 4-Bromothiazoles have been shown to be suitable substrates for Negishi coupling, although they can be more challenging than other heterocyclic halides, sometimes requiring higher reaction temperatures to achieve good yields. nih.gov The reaction is typically catalyzed by a palladium(0) species, often in conjunction with a phosphine (B1218219) ligand. wikipedia.orgnih.gov For example, the Negishi coupling of 4-bromothiazoles with alkyl and aryl zinc halides has been used to synthesize a variety of 2-substituted 4-bromothiazoles with yields ranging from 65-85%. nih.gov
Table 3: Examples of Negishi Cross-Coupling Reactions
| Bromo-Substrate | Organozinc Reagent | Catalyst System | Product | Yield | Reference |
| 2,4-Dibromothiazole (B130268) | Alkyl and aryl zinc halides | Pd(0) catalyst | 2-Substituted 4-bromothiazoles | 65-85% | nih.gov |
| 4-Bromothiazole | Heteroarylzinc reagents | Palladacycle precatalyst | Coupled heterobiaryls | Appreciable amounts at higher temperatures | nih.gov |
| Aryl bromides | Secondary alkylzinc halides | Pd(OAc)2 / CPhos | C(sp3)-C(sp2) coupled products | High yields | nih.gov |
Stille Cross-Coupling with Organotin Reagents
The Stille cross-coupling reaction, a palladium-catalyzed process that forms carbon-carbon bonds between an organostannane (organotin) reagent and an organic electrophile, can be applied to this compound. wikipedia.org Historically, the Stille reaction has been effective for coupling organotin compounds with both aryl halides and acyl chlorides. wikipedia.org In the case of this compound, this presents a chemoselectivity challenge: the reaction could potentially occur at the C-Br bond or involve the acyl chloride group to form a ketone.
Recent advancements have demonstrated that catalyst selection is paramount in directing the site of reaction. Specifically, gold(I) catalysis using phosphine-borane ligands has been shown to exhibit complete chemoselectivity for the Stille-type coupling of acyl chlorides, even in the presence of aryl bromides or iodides. nih.govrsc.org This approach allows for the selective conversion of the carbonyl chloride moiety into a ketone, leaving the C4-bromo functionality intact for subsequent transformations. The reaction proceeds via key intermediates involving aryl/chloride-bridged dinuclear gold(I) complexes. nih.govrsc.org
Conversely, traditional palladium catalysis without such specialized ligands might lead to less predictable outcomes. The mechanism of the palladium-catalyzed Stille reaction involves oxidative addition of the electrophile to a Pd(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org The relative rates of oxidative addition at the C-Br bond versus the C-COCl bond would determine the major product, a factor that can be influenced by the specific palladium catalyst, ligands, and reaction conditions employed.
| Organotin Reagent | Catalyst System | Predicted Major Product | Selectivity Note |
|---|---|---|---|
| Tributyl(phenyl)stannane | [iPr2P(o-C6H4)BCy2]AuNTf2 | (4-Bromothiazol-2-yl)(phenyl)methanone | High chemoselectivity for the acyl chloride functional group. nih.govrsc.org |
| Tributyl(vinyl)stannane | Pd(PPh3)4 | Mixture or 4-vinylthiazole-2-carbonyl chloride | Selectivity depends on relative reactivity of C-Br vs C-COCl with the Pd catalyst. |
Sonogashira Coupling for Alkynyl Group Introduction
The Sonogashira reaction is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. numberanalytics.com This reaction, typically co-catalyzed by palladium and copper complexes, is exceptionally well-suited for the functionalization of the C4-position of this compound. numberanalytics.comlibretexts.org The reaction is carried out under mild conditions and tolerates a wide variety of functional groups, including the acyl chloride moiety present in the substrate. libretexts.org
The established reactivity trend for halides in palladium-catalyzed cross-couplings is I > Br > Cl > OTf. libretexts.org This places the C-Br bond of the thiazole ring at a suitable reactivity level for effective coupling. The general mechanism involves two interconnected catalytic cycles. numberanalytics.com In the palladium cycle, oxidative addition of the 4-bromothiazole derivative to the Pd(0) catalyst occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-complex, followed by reductive elimination to furnish the 4-alkynylthiazole product and regenerate the Pd(0) catalyst. numberanalytics.com Copper-free Sonogashira protocols have also been developed to prevent the undesired side reaction of alkyne homocoupling (Glaser coupling). libretexts.org
| Alkyne Partner | Typical Catalyst System | Base | Product |
|---|---|---|---|
| Phenylacetylene | PdCl2(PPh3)2, CuI | Triethylamine (TEA) | 4-(Phenylethynyl)thiazole-2-carbonyl chloride |
| Ethynyltrimethylsilane | Pd(PPh3)4, CuI | Diisopropylamine (DIPA) | 4-((Trimethylsilyl)ethynyl)thiazole-2-carbonyl chloride |
| 1-Heptyne | PdCl2(PPh3)2, CuI | TEA | 4-(Hept-1-yn-1-yl)thiazole-2-carbonyl chloride |
Theoretical Investigations into Reaction Mechanisms and Kinetics
While specific computational studies on this compound are not widely reported, the mechanism of nucleophilic acyl substitution is well-understood and has been investigated theoretically for analogous systems like substituted benzoyl chlorides. rsc.org These reactions proceed via a two-stage, addition-elimination mechanism. libretexts.org
Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on the electrophilic carbonyl carbon. This is typically the rate-determining step. The carbonyl carbon in this compound is highly electrophilic due to the strong inductive electron-withdrawing effects of both the attached chlorine atom and the electronegative thiazole ring system. This leads to a low activation energy barrier for the initial attack. libretexts.org The attack results in the formation of a transient, high-energy tetrahedral intermediate where the carbon atom is sp³-hybridized. libretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the most stable leaving group is expelled. The chloride ion is an excellent leaving group, facilitating this second step. libretexts.org
Computational methods, such as Density Functional Theory (DFT), allow for the detailed mapping of the potential energy surface for this process. acs.orgsmu.edu Such analyses can elucidate the structure of the transition state for the initial nucleophilic attack, calculate the activation energy, and confirm the nature of the tetrahedral intermediate. Studies on similar acyl chlorides show that the reaction kinetics are sensitive to the electronic properties of both the nucleophile and the substituents on the aromatic/heterocyclic ring. rsc.org For this compound, theoretical models would predict a highly facile reaction at the carbonyl carbon with a wide range of nucleophiles.
DFT Studies of Transition States in Cross-Coupling Reactions
Density Functional Theory (DFT) has become a powerful tool for elucidating complex reaction mechanisms at a molecular level. For palladium-catalyzed cross-coupling reactions, DFT calculations provide critical insights into the energetics and geometries of intermediates and, most importantly, the transition states that connect them. While specific DFT studies focusing exclusively on this compound are not extensively documented in public literature, a deep understanding can be derived from computational investigations of closely related systems, such as the Suzuki-Miyaura coupling of other aryl bromides like bromobenzene (B47551). nih.govresearchgate.net These studies model the fundamental steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.netrsc.org
The insights gained from model systems, particularly regarding the activation barriers and the structure of transition states, are crucial for predicting the reactivity of complex substrates like this compound. The general mechanism involves the transformation of a Pd(0) catalyst through a Pd(II) intermediate and its regeneration, creating a new carbon-carbon bond. nih.gov
The Catalytic Cycle: A Mechanistic Overview
A typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction proceeds through three primary stages:
Oxidative Addition: The initial and often crucial step involves the reaction of the low-valent palladium(0) catalyst with the aryl halide (Ar-X). The catalyst inserts itself into the carbon-halogen bond, leading to a square planar palladium(II) complex. The transition state for this step involves the simultaneous breaking of the C-X bond and the formation of new Pd-C and Pd-X bonds.
Transmetalation: In this step, the organic group from the organoboron reagent (R-BY₂) is transferred to the palladium(II) center, displacing the halide. This process typically requires activation of the boronic acid by a base to form a more nucleophilic boronate species. nih.gov This stage is frequently identified as the rate-determining step of the entire catalytic cycle. nih.govresearchgate.net The transition state is complex, often involving a bridged structure with the palladium and boron atoms.
Reductive Elimination: This is the final, product-forming step. The two organic groups (Ar and R) on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar-R). This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The transition state features the incipient formation of the new C-C bond.
DFT Insights from a Model System: The Bromobenzene + Phenylboronic Acid Coupling
Detailed DFT calculations on the Suzuki-Miyaura reaction between bromobenzene and phenylboronic acid using a Pd-H-Beta zeolite catalyst provide a valuable framework for understanding the transition states. nih.govresearchgate.net The study highlights the activation energies required for each key step and demonstrates the profound effect of the base on the reaction kinetics.
The data below summarizes the calculated activation energies for the transition states in the coupling of bromobenzene and phenylboronic acid, illustrating the energy landscape of the reaction.
| Catalytic Step | Condition | Transition State | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Oxidative Addition (C₆H₅Br) | - | TS1 | Not specified as rate-limiting | nih.gov |
| Transmetalation | Neutral (with C₆H₅B(OH)₂) | TS2 | 36.8 | nih.gov |
| Basic (with C₆H₅B(OH)₃⁻) | TS2' | 30.5 | nih.gov | |
| Reductive Elimination | Neutral | TS3 | 17.7 | nih.gov |
| Basic | TS4 | 14.4 | nih.gov |
DFT also allows for the precise characterization of the geometry of these fleeting transition states.
| Transition State | Step | Key Bonds | Distance (Å) | Description | Reference |
|---|---|---|---|---|---|
| TS2 | Transmetalation | C-B | - | C-B bond breaking | nih.gov |
| TS3 | Reductive Elimination | C1-C2 | 2.20 | Incipient C-C bond formation | nih.gov |
| Pd-C1 | 2.05 | Elongating Pd-C bond | nih.gov |
The data for the reductive elimination transition state (TS3) shows a C1-C2 distance of 2.20 Å, indicating that the new carbon-carbon bond is in the process of forming. nih.gov Such detailed structural information is invaluable for confirming the proposed mechanistic pathways.
For this compound, the strong electron-withdrawing nature of the thiazole ring, further enhanced by the 2-carbonyl chloride group, is expected to make the C4-Br bond more susceptible to oxidative addition by the Pd(0) catalyst. This would likely result in a lower activation barrier for the initial step compared to less activated aryl bromides. The subsequent transmetalation and reductive elimination steps would follow, with their energetics influenced by the specific organoboron reagent and reaction conditions employed.
Strategic Applications of 4 Bromothiazole 2 Carbonyl Chloride in Complex Molecule Synthesis
As a Key Building Block for Functionalized Thiazole (B1198619) Derivatives
The dual reactivity of 4-bromothiazole-2-carbonyl chloride, stemming from the electrophilic carbonyl chloride and the potential for cross-coupling reactions at the brominated position, renders it an exceptional starting material for creating a variety of functionalized thiazole derivatives.
The carbonyl chloride group of this compound is a potent acylating agent, readily reacting with primary and secondary amines to form amide bonds. This reactivity is particularly useful for the synthesis of substituted 2-acylaminothiazoles, a class of compounds with significant biological activities.
The general synthetic approach involves the reaction of an aminothiazole precursor with an acyl chloride. While direct acylation of 2-aminothiazoles can sometimes lead to mixtures of products, a more controlled method involves the use of protected 2-aminothiazoles. For instance, N-Boc protected 2-amino-4-bromothiazole (B130272) can be acylated, followed by a mild deprotection step to yield the desired 2-acylaminothiazole cleanly and in good yields. nih.gov This method avoids the overreaction and tautomeric behavior often observed with unprotected 2-aminothiazoles. nih.gov
An example of this is the reaction of 2-amino-4-bromothiazole with O-acetylsalicyloyl chloride in the presence of a base like triethylamine (B128534) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). nih.gov This reaction leads to the formation of 2-((4-bromothiazol-2-yl)carbamoyl)phenyl acetate (B1210297), a substituted 2-acylaminothiazole. nih.gov The reaction of 4,5-substituted-2-aminothiazoles with acyl chlorides is a common method to produce corresponding amide compounds. mdpi.com
A variety of substituted 2-acylaminothiazoles have been synthesized using this and similar methodologies, as detailed in the table below.
| Starting Material | Reagent | Synthesized Compound | Reference |
| 2-Amino-4-bromothiazole | O-Acetylsalicyloyl chloride | 2-((4-Bromothiazol-2-yl)carbamoyl)phenyl acetate | nih.gov |
| 2-Amino-5-bromothiazole | 3-(Furan-2-yl)propanoic acid | N-(5-Bromothiazol-2-yl)-3-(furan-2-yl)propanamide | mdpi.com |
| 4,5-Substituted-2-aminothiazoles | Various acyl chlorides | Corresponding amide compounds | mdpi.com |
This table is interactive. Click on the headers to sort.
The bromine atom on the thiazole ring of this compound serves as a handle for carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi). This capability allows for the construction of more complex molecular architectures, including fused heterocyclic systems.
While direct examples using this compound are not prevalent in the provided literature, the synthesis of 2,4'-bithiazoles from 2,4-dibromothiazole (B130268) illustrates the principle. nih.gov In this process, regioselective cross-coupling reactions are employed to build the bithiazole core. nih.gov A similar strategy could be envisioned for this compound, where the bromine atom is first utilized in a cross-coupling reaction to form a biaryl or fused system, and the carbonyl chloride group is then available for subsequent transformations. The synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles has been achieved in two steps from 2,4-dibromothiazole, demonstrating the feasibility of selective reactions at the bromine-substituted positions. nih.gov These title compounds are versatile building blocks for the synthesis of 2,4'-bithiazoles. nih.gov
Precursor for Bioactive Molecules and Pharmaceutical Intermediates
The thiazole nucleus is a common scaffold in many biologically active compounds and pharmaceuticals. The ability to introduce diverse functionalities through the reactive sites of this compound makes it a valuable precursor in medicinal chemistry and drug discovery.
Thiazole derivatives exhibit a wide range of therapeutic activities, including antimicrobial, antifungal, and anticancer properties. The use of brominated thiazole intermediates is a key strategy in the synthesis of these bioactive molecules.
For example, novel thiazole derivatives bearing a β-amino acid and aromatic moieties have been synthesized and shown to possess potent bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal activity against Aspergillus fumigatus and Candida auris. nih.gov The synthesis of 2,4-disubstituted arylthiazoles has also been explored for their trypanocidal activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. rsc.org Furthermore, certain thiazole-containing compounds have been investigated as modulators of kinases involved in neurodegenerative diseases like Alzheimer's disease. nih.gov The synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has shown good anti-proliferative effects on human K563 leukemia cells. mdpi.com
The following table summarizes some bioactive compounds derived from or related to the 4-bromothiazole (B1332970) scaffold.
| Compound Class | Therapeutic Potential | Reference |
| Thiazole derivatives with β-amino acid and aromatic moieties | Antibacterial and antifungal | nih.gov |
| 2,4-Disubstituted arylthiazoles | Trypanocidal | rsc.org |
| 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones | Kinase modulation (Alzheimer's disease) | nih.gov |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | Anti-proliferative (leukemia) | mdpi.com |
This table is interactive. Click on the headers to sort.
The introduction of halogen atoms, particularly fluorine and chlorine, is a common strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. researchgate.net About 81% of agrochemicals launched since 2010 contain halogen atoms. researchgate.net The thiazole ring is also a structural motif found in some pesticides. Given these trends, this compound represents a potentially valuable building block for the synthesis of novel agrochemical agents.
The reactive carbonyl chloride group can be used to introduce various side chains, while the bromine atom can be functionalized to modulate the compound's properties. Although specific examples of agrochemicals derived directly from this compound are not detailed in the provided search results, the general importance of halogenated heterocyclic compounds in this field suggests its potential utility. Acyl chlorides like butyryl chloride are used in the manufacturing of pesticides. google.com
Fluorescent probes are essential tools in chemical biology and diagnostics for the detection and imaging of biologically relevant molecules and ions. The design of these probes often involves a fluorophore linked to a recognition unit. The thiazole ring can be a component of a fluorescent system.
While direct synthesis of fluorescent probes from this compound is not explicitly described in the provided literature, its structural features make it a candidate for such applications. The 4-bromothiazole moiety could be incorporated as part of a larger conjugated system to form a fluorophore. The carbonyl chloride group provides a convenient point of attachment for a recognition element or a quenching unit. For example, a fluorescent probe for thiophenols has been designed using a chalcone (B49325) unit as the fluorophore and a 2,4-dinitrophenyl group as a quencher. nih.gov It is conceivable that this compound could be used to link a thiazole-based fluorophore to a similar quenching or recognition moiety, enabling the development of novel sensors for various analytes.
Role in Target-Oriented Synthesis and Diversity-Oriented Synthesis
This compound serves as a versatile and strategic building block in the synthesis of complex molecules, finding applications in both Target-Oriented Synthesis (TOS) and Diversity-Oriented Synthesis (DOS). Its utility stems from the presence of a highly reactive acyl chloride group and a modifiable bromine-substituted thiazole ring, a scaffold of significant interest in medicinal chemistry. bohrium.comanalis.com.mynih.gov
In Target-Oriented Synthesis (TOS) , the primary goal is the efficient and strategic construction of a single, well-defined target molecule, often a natural product or a designed bioactive compound. The thiazole nucleus is a key component in numerous pharmacologically active agents, including anticancer and antiviral drugs. bohrium.comnih.gov The application of this compound in TOS is exemplified by its use in the synthesis of novel indole (B1671886) compounds designed to modulate the human aryl hydrocarbon receptor (AhR), which is implicated in diseases such as cancer. google.comgoogle.com In this context, the acyl chloride moiety of this compound readily reacts with nucleophiles, such as a deprotonated indole, to form a stable carbon-carbon bond, thereby incorporating the bromothiazole unit into the target structure. The bromine atom on the thiazole ring provides a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the introduction of additional molecular complexity and fine-tuning of the molecule's biological activity.
Diversity-Oriented Synthesis (DOS) , in contrast, aims to generate a wide array of structurally diverse molecules from a common starting material or scaffold. nih.gov The goal is to explore chemical space and identify novel compounds with interesting biological properties. While direct literature explicitly detailing the use of this compound in a formal DOS campaign is not prevalent, its inherent structural features make it an ideal candidate for such approaches. The ability to react the acyl chloride with a library of different amines or alcohols, coupled with the potential to diversify the 4-position of the thiazole ring via reactions like Suzuki or Stille cross-coupling, would allow for the rapid generation of a large and varied collection of thiazole-containing compounds. This combinatorial approach is central to the philosophy of DOS, where the focus is on creating molecular diversity to screen for new biological functions. nih.gov The established importance of the thiazole ring in bioactive compounds further underscores the potential of libraries derived from this scaffold. bohrium.comijper.orgnih.gov
| Synthesis Strategy | Description | Role of this compound | Example Application Area |
| Target-Oriented Synthesis (TOS) | Focused synthesis of a specific, complex molecule. | Key building block for introducing the bromothiazole moiety. | Synthesis of indole-based AhR modulators for cancer therapy. google.comgoogle.com |
| Diversity-Oriented Synthesis (DOS) | Generation of a library of structurally diverse compounds. | Versatile scaffold for creating a wide range of derivatives. | Potential for creating libraries of novel bioactive compounds. nih.govijper.org |
Patent Landscape and Emerging Industrial Applications
The patent landscape for this compound and its derivatives highlights its growing importance in the pharmaceutical industry. The compound is featured in patents for the synthesis of novel therapeutic agents, indicating a clear trajectory towards industrial applications.
A significant patent in this area describes the preparation of indole compounds that utilize this compound as a key intermediate. google.comgoogle.com These compounds are designed as modulators of the aryl hydrocarbon receptor (AhR) and are intended for the treatment of diseases such as cancer and for immune stimulation. google.com The patent explicitly details the reaction of this compound with an indole derivative to form the core structure of these potentially therapeutic molecules. google.comgoogle.com This underscores the commercial interest in this specific chemical entity for the development of new drugs.
The emerging industrial applications of this compound are intrinsically linked to the therapeutic areas targeted by the patented compounds. The primary application lies in the pharmaceutical sector , particularly in the research and development of:
Oncology Therapeutics: As a building block for novel anti-cancer agents that function by modulating specific biological pathways like the AhR pathway. google.com
Immunomodulatory Drugs: The development of compounds that can stimulate or suppress the immune system to treat a variety of conditions, including autoimmune diseases and cancers. google.com
Antiviral Agents: The thiazole ring is a known pharmacophore in several antiviral drugs, and new derivatives are being investigated for their potential to treat viral infections, including those caused by RNA viruses. nih.gov
The industrial utility of this compound is driven by its ability to serve as a starting material for complex molecules that are difficult to synthesize through other means. Its presence in the patent literature signals a demand for this compound in the synthesis of high-value, proprietary pharmaceutical products.
| Patent Number | Title | Key Application of this compound |
| US11891386B2 / WO2019099977A2 | Indole compounds and their use | Synthesis of (4-bromothiazol-2-yl)(1H-indol-3-yl)methanone as an intermediate for AhR modulators. google.comgoogle.com |
Advanced Analytical and Spectroscopic Characterization of 4 Bromothiazole 2 Carbonyl Chloride and Its Reaction Products
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 4-Bromothiazole-2-carbonyl chloride. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.
For this compound, the ¹H NMR spectrum is expected to be simple, showing a single singlet for the proton at the 5-position (H-5) of the thiazole (B1198619) ring. Its chemical shift would be influenced by the electron-withdrawing effects of the bromine atom at the 4-position and the carbonyl chloride group at the 2-position. In comparison to related structures like 2-amino-4-bromothiazole (B130272), where the H-5 proton appears at 6.41 ppm rsc.org, the H-5 in the target molecule would likely be shifted further downfield.
The ¹³C NMR spectrum provides more detailed structural information. It would be expected to display three distinct signals for the carbon atoms of the thiazole ring and one for the carbonyl carbon. The chemical shifts of the ring carbons (C-2, C-4, and C-5) and the carbonyl carbon provide insight into the electronic environment of each atom.
When this compound undergoes reaction, for instance, with an amine to form an amide, NMR is crucial for confirming the transformation. The disappearance of the acyl chloride resonance and the appearance of new signals corresponding to the introduced moiety, such as aromatic or aliphatic protons from the amine and a characteristic amide N-H proton signal, would confirm the reaction's success. For example, in the formation of an amide derivative, 2-((4-Bromothiazol-2-yl)carbamoyl)phenyl acetate (B1210297), the ¹H NMR spectrum shows characteristic signals for the thiazole H-5 proton, aromatic protons, an acetate methyl group, and an amide NH proton. rsc.org
Table 1: Predicted NMR Data for this compound and an Example Reaction Product
| Compound | Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| This compound | ¹H | H-5 | ~7.5 - 8.5 | Singlet | The sole proton on the thiazole ring. |
| ¹³C | C=O | ~160 - 170 | - | Carbonyl carbon of the acyl chloride. | |
| C-2 | ~145 - 155 | - | Carbon attached to the carbonyl chloride. | ||
| C-4 | ~130 - 140 | - | Carbon attached to the bromine atom. | ||
| C-5 | ~120 - 130 | - | Carbon attached to the H-5 proton. | ||
| 2-((4-Bromothiazol-2-yl)carbamoyl)phenyl acetate rsc.org | ¹H | NH | 9.94 | Singlet | Amide proton. |
| Ar-H | 8.04 | Doublet | Aromatic protons. | ||
| H-5 | 7.46 | Singlet | Thiazole ring proton. | ||
| CH₃CO | 2.30 | Singlet | Acetate methyl protons. | ||
| ¹³C | C=O (amide) | 158.2 | - | Amide carbonyl carbon. | |
| C=O (ester) | 168.3 | - | Ester carbonyl carbon. |
Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z). A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides evidence for the compound's structure. The bond between the thiazole ring and the carbonyl chloride group is a likely point of cleavage. Common fragmentation pathways would involve the loss of the carbonyl chloride moiety (-COCl) or just a chlorine radical (Cl•), leading to characteristic fragment ions that can be detected and identified.
In the analysis of reaction products, MS confirms the incorporation of new substituents. For example, if this compound reacts with an amine (R-NH₂), the resulting amide's mass spectrum would show a molecular ion peak corresponding to the increased molecular weight. The fragmentation pattern would also change, potentially showing fragments corresponding to the intact bromothiazole ring and the newly added amide side chain. For instance, the product 2-((4-Bromothiazol-2-yl)carbamoyl)phenyl acetate shows a molecular ion (MH+) at m/z 220.9387 in chemical ionization mode, confirming its composition. rsc.org
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Analysis |
| [M]⁺ | C₄HBrClNOS | 224.8625 | 226.8605 | Molecular ion peak, showing characteristic 1:1 isotopic pattern for bromine. |
| [M-Cl]⁺ | C₄HBr NOS | 189.9015 | 191.8995 | Fragment resulting from the loss of the chlorine radical. |
| [M-COCl]⁺ | C₃HBrNS | 162.9249 | 164.9229 | Fragment corresponding to the 4-bromothiazole (B1332970) cation. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.
For this compound, the most prominent and diagnostic absorption in the IR spectrum would be the strong C=O stretching vibration of the acyl chloride group, typically found in the region of 1750-1815 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the attached thiazole ring. Other key vibrations include the C-Br stretch, C-Cl stretch, and various C=N and C=C stretching modes associated with the thiazole ring.
Raman spectroscopy, which detects changes in polarizability during vibration, is particularly useful for identifying non-polar bonds and symmetric vibrations. The vibrations of the thiazole ring system would be expected to be Raman active. SpectraBase provides reference Raman spectra for the related compound 4-Bromothiazole, which can serve as a basis for identifying the ring modes in the target molecule. nih.gov
Analysis of reaction products would show distinct spectral changes. The conversion of the carbonyl chloride to an amide, for example, would result in the disappearance of the high-frequency C=O stretch of the acyl chloride and the appearance of two new characteristic bands: the amide I band (primarily C=O stretch) around 1630-1680 cm⁻¹ and the amide II band (N-H bend and C-N stretch) around 1515-1570 cm⁻¹.
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| C=O Stretch | Acyl Chloride | 1750 - 1815 | IR (Strong) |
| C=N Stretch | Thiazole Ring | 1500 - 1650 | IR, Raman |
| C=C Stretch | Thiazole Ring | 1400 - 1550 | IR, Raman |
| C-Cl Stretch | Acyl Chloride | 650 - 800 | IR |
| C-Br Stretch | Bromo-substituent | 500 - 650 | IR |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
Furthermore, X-ray crystallography reveals intermolecular interactions that govern the crystal packing, such as hydrogen bonds, dipole-dipole interactions, and halogen bonding. In brominated thiazole derivatives, halogen bonding, where the bromine atom acts as an electrophilic region, can be a significant factor in the crystal structure. For example, studies on 2,4-diacetyl-5-bromothiazole have shown the presence of both intramolecular and intermolecular halogen bonding involving the bromine atom and carbonyl oxygen atoms. researchgate.net Such analysis would provide invaluable insight into the solid-state behavior of this compound and its derivatives.
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, UPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound and for monitoring the progress of its reactions. epa.gov These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
A typical method for analyzing the purity of the title compound or its reaction products would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the thiazole ring and carbonyl group are chromophores that absorb UV light. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.
During a reaction, HPLC or UPLC can be used to track the consumption of the starting material (this compound) and the formation of the desired product. This allows for reaction optimization and determination of the reaction endpoint. Following the reaction, preparative HPLC can be employed to isolate and purify the final product from any unreacted starting materials or byproducts. The availability of analytical data for related esters like Ethyl 4-bromothiazole-2-carboxylate, which includes HPLC and UPLC, underscores the applicability of these methods to this class of compounds. bldpharm.com
Computational and Theoretical Chemistry Approaches in the Study of 4 Bromothiazole 2 Carbonyl Chloride
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure, stability, and reactivity of molecules. For 4-Bromothiazole-2-carbonyl chloride, DFT calculations can offer profound insights into its fundamental properties. By solving the Kohn-Sham equations, researchers can determine the molecule's ground-state energy, electron density, and orbital energies.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For derivatives of this compound, DFT can be used to predict how different substituents on the thiazole (B1198619) ring would modulate this energy gap and, consequently, the reactivity of the acyl chloride group. Quantum chemical calculations at the DFT/B3LYP level are often used to determine HOMO-LUMO energies. arabjchem.org
Furthermore, DFT calculations can predict various electronic properties such as ionization potential, electron affinity, and global hardness and softness. These parameters are invaluable for understanding the molecule's behavior in chemical reactions. For instance, the calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and the presence of the key carbonyl chloride functional group.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and a Derivative
| Property | This compound | 4-(4-methoxyphenyl)thiazole-2-carbonyl Chloride |
| HOMO Energy (eV) | -7.2 | -6.8 |
| LUMO Energy (eV) | -2.5 | -2.2 |
| HOMO-LUMO Gap (eV) | 4.7 | 4.6 |
| Ionization Potential (eV) | 7.5 | 7.1 |
| Electron Affinity (eV) | 2.3 | 2.0 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.
For this compound, the MEP map would clearly identify the carbonyl carbon as a highly electrophilic site (blue region) due to the strong electron-withdrawing effects of the adjacent oxygen and chlorine atoms. This makes it highly susceptible to attack by nucleophiles, which is the basis for its utility in synthesizing a wide range of amides, esters, and other carbonyl derivatives. The nitrogen and sulfur atoms in the thiazole ring, along with the bromine atom, would show regions of negative potential (red or yellow), indicating their potential to act as nucleophilic centers or engage in halogen bonding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design and Prediction of Properties
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. researchgate.net By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thus guiding the design of more potent derivatives and reducing the need for extensive experimental screening.
Starting with this compound as a core scaffold, a library of derivatives can be generated by introducing various substituents at the 4-position of the thiazole ring. For each derivative, a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) would be calculated. These descriptors are then correlated with experimentally determined biological activities (e.g., IC50 values against a particular enzyme or cell line) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).
The resulting QSAR equation can be used to predict the activity of new derivatives and to understand which structural features are crucial for the desired biological effect. For example, a QSAR study might reveal that electron-withdrawing groups at the 4-position enhance the anticancer activity of a series of thiazole derivatives. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (for derived bioactive compounds)
Once a series of bioactive compounds derived from this compound has been synthesized, molecular docking and molecular dynamics (MD) simulations can be employed to investigate their interactions with biological targets at the atomic level. nih.govrsc.org These techniques are instrumental in understanding the mechanism of action and in the rational design of improved inhibitors. mdpi.comnih.govbiointerfaceresearch.com
Molecular docking predicts the preferred binding orientation of a ligand (the derived compound) within the active site of a receptor (e.g., an enzyme or a protein). nih.govrsc.org The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For instance, docking studies on thiazole derivatives have revealed crucial hydrogen bonding with amino acid residues in the active site of target proteins. biointerfaceresearch.com
Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor. These simulations can be used to assess the stability of the docked pose, calculate binding free energies, and identify conformational changes that may occur upon ligand binding.
Table 2: Illustrative Molecular Docking Results for a Hypothetical 4-Bromothiazole-2-carboxamide Derivative
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | Gln131, Asp145, Leu83 |
| B-cell lymphoma 2 (Bcl-2) | -7.9 | Arg146, Tyr108, Phe105 |
| Tubulin | -9.1 | Cys241, Asn258, Ala316 |
Note: The data in this table is hypothetical and for illustrative purposes.
In Silico Screening and Virtual Library Design Utilizing the Compound as a Core Scaffold
This compound is an ideal starting point for in silico screening and the design of virtual libraries due to its reactive carbonyl chloride group, which allows for facile diversification. Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target.
A virtual library can be constructed by computationally reacting this compound with a diverse collection of virtual amines or alcohols to generate a large set of amides or esters. This library can then be screened against the three-dimensional structure of a target protein using high-throughput docking. The top-scoring "hits" from the virtual screen can then be prioritized for chemical synthesis and biological evaluation, significantly accelerating the drug discovery process. This approach allows for the exploration of a vast chemical space in a time and cost-effective manner. The design of such libraries can be guided by the structural requirements identified from QSAR and molecular docking studies of known active compounds. researchgate.net
Q & A
Q. Purity Optimization :
- Use column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates.
- Confirm purity via HPLC (>98%) or NMR (absence of residual solvent peaks) .
Advanced: How can competing side reactions (e.g., hydrolysis) be minimized during synthesis?
The acyl chloride group is highly moisture-sensitive. Key strategies include:
- Anhydrous Conditions : Conduct reactions under inert gas (N₂/Ar) with rigorously dried solvents .
- Low-Temperature Activation : Perform acyl chloride formation at 0–5°C to suppress hydrolysis .
- In Situ Derivatization : Immediately react the acyl chloride with nucleophiles (e.g., amines) to avoid storage .
Data Contradiction Note : Some protocols report higher yields with oxalyl chloride compared to SOCl₂. Validate via controlled experiments to determine optimal reagent-solvent pairs for your system .
Basic: What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substitution patterns (e.g., bromine at C4, carbonyl at C2). Aromatic protons appear δ 7.5–8.5 ppm .
- 19F NMR (if applicable): Not required for this compound.
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (expected m/z ~210–220) and isotopic pattern (Br/Cl) .
- IR Spectroscopy : Strong C=O stretch ~1750–1800 cm⁻¹ .
Advanced: How can spectral data discrepancies (e.g., unexpected NMR shifts) be resolved?
Discrepancies may arise from:
Q. Example Workflow :
Re-run NMR at higher field strength (500+ MHz).
Spike with authentic standard (if available).
Use 2D NMR (COSY, HSQC) for ambiguous assignments .
Basic: What safety protocols are critical when handling this compound?
- PPE : Impervious gloves (nitrile), sealed goggles, and lab coats. Avoid cloth gloves .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite) .
Storage : Keep in moisture-resistant containers under inert gas (Ar). Store at 2–8°C to delay hydrolysis .
Advanced: How does the reactivity of this compound compare to other acyl chlorides in coupling reactions?
The electron-withdrawing bromine and thiazole ring enhance electrophilicity, enabling faster reactions with nucleophiles (e.g., amines, alcohols) compared to benzoyl chlorides. However:
- Steric Effects : Bulky nucleophiles may require longer reaction times or elevated temperatures.
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
